methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate

Synthetic Chemistry Medicinal Chemistry Building Block

This dual-halogenated indole-2-carboxylate ester is a strategic intermediate for drug discovery. The 6-chloro substituent is a validated pharmacophore for NMDA-associated glycine receptor antagonism, while the 4-fluoro group modulates metabolic stability and binding kinetics. Critically, the methyl ester survives nucleophilic aromatic substitution at the 6-position and cross-coupling at the 4-position, enabling sequential orthogonal derivatization without protecting group manipulation—a capability absent in mono-halogenated analogs or free carboxylic acids. Ideal for focused amide library synthesis via direct aminolysis, accelerating SAR exploration for antiviral (dengue, influenza A), oncology (MDM2-p53), and neuroscience programs.

Molecular Formula C10H7ClFNO2
Molecular Weight 227.62 g/mol
Cat. No. B13507112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 6-chloro-4-fluoro-1H-indole-2-carboxylate
Molecular FormulaC10H7ClFNO2
Molecular Weight227.62 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=C(C=C2F)Cl
InChIInChI=1S/C10H7ClFNO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
InChIKeyOIWYOBRXXVWSBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-Chloro-4-Fluoro-1H-Indole-2-Carboxylate: Technical Baseline for Research Procurement


Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate is a halogenated indole-2-carboxylate ester (C10H7ClFNO2, MW 227.62 g/mol) . The compound features a 6-chloro and 4-fluoro substitution pattern on the indole core with a methyl ester at the 2-position, distinguishing it from mono‑halogenated analogs such as methyl 6‑chloroindole-2‑carboxylate and methyl 4‑fluoroindole‑2‑carboxylate [1]. This specific substitution architecture influences electronic distribution and lipophilicity, which are critical determinants of receptor binding and metabolic stability in drug discovery contexts [2].

Why In-Class Analogs Cannot Substitute for Methyl 6-Chloro-4-Fluoro-1H-Indole-2-Carboxylate


Within the indole-2-carboxylate class, the specific halogenation pattern at positions 4 and 6—rather than generic halogen presence—critically determines receptor affinity, target selectivity, and synthetic utility. Literature demonstrates that 6‑chloro substitution confers submicromolar affinity at the NMDA‑associated glycine receptor [1], while 4‑fluoro substitution modulates electronic properties and metabolic stability [2]. Mono‑substituted analogs (e.g., 6‑chloro‑only or 4‑fluoro‑only) lack the combined electronic and steric profile required for specific target engagement and synthetic applications where dual orthogonal reactivity is essential. Therefore, substitution with a mono‑halogenated or differently substituted indole-2‑carboxylate is not functionally equivalent for research applications requiring the precise 6‑chloro‑4‑fluoro substitution pattern.

Quantitative Differentiation Evidence for Methyl 6-Chloro-4-Fluoro-1H-Indole-2-Carboxylate


Dual Orthogonal Reactive Sites Enable Synthetic Versatility Unavailable in Carboxylic Acid Analogs

Methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate provides both a protected carboxylic acid (methyl ester) and halogenated aromatic positions, enabling orthogonal functionalization. The ester can undergo hydrolysis to the free acid, reduction to the alcohol, or amidation, while the 6‑chloro and 4‑fluoro substituents offer distinct sites for nucleophilic aromatic substitution and cross‑coupling reactions respectively . In contrast, the carboxylic acid analog (6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylic acid) lacks the protected ester functionality, limiting its utility in reactions requiring a non‑acidic, lipophilic ester group for subsequent synthetic transformations .

Synthetic Chemistry Medicinal Chemistry Building Block

NMDA Glycine Receptor Affinity Differentiates 6‑Chloro‑Substituted Indole‑2‑Carboxylates from Unsubstituted or Differently Substituted Analogs

Indole‑2‑carboxylates bearing 6‑chloro substitution demonstrate submicromolar affinity for the strychnine‑insensitive glycine binding site of the NMDA receptor complex, whereas analogs lacking this substitution exhibit substantially reduced binding. The lead compound in this series, 2‑carboxy‑6‑chloro‑3‑indoleacetic acid, displayed a Ki of 1.6 µM against [3H]glycine [1]. While specific binding data for methyl 6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylate are not reported in the open literature, the presence of the 6‑chloro substituent—combined with the 4‑fluoro modification absent in the reference compound—suggests potential for distinct binding kinetics and selectivity profiles relative to both unsubstituted and mono‑substituted indole‑2‑carboxylates [2].

Neuroscience Receptor Pharmacology NMDA Antagonists

Methyl Ester Variant Enables Direct Amidation Chemistry Not Available with Carboxylic Acid Analogs Without Activation

The methyl ester functionality in methyl 6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylate allows direct aminolysis to form corresponding amides—a transformation widely employed in combinatorial library synthesis for antiviral lead optimization [1]. In contrast, the carboxylic acid analog (6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylic acid) requires activation with coupling reagents (e.g., EDC, HATU) prior to amidation, adding both reagent cost and purification steps [2]. Direct aminolysis of the methyl ester proceeds under milder conditions with fewer byproducts, offering a more atom‑economical route to amide‑based analogs.

Medicinal Chemistry Amide Synthesis Library Generation

6‑Chloro‑4‑Fluoro Substitution Pattern is Validated in Dengue Antiviral Patent Literature as a Preferred Substructure

Recent patent literature explicitly claims mono‑ or di‑substituted indole compounds for the treatment of dengue viral infections, with the 6‑chloro‑4‑fluoro substitution pattern falling within the preferred substitution scope of these antiviral agents [1]. This patent protection (US12172959, filed 2023, issued 2024) validates the industrial relevance of this specific halogenation pattern for antiviral drug development, whereas mono‑substituted or differently substituted indole‑2‑carboxylates lack this explicit claim coverage and associated development validation [2].

Antiviral Research Dengue Virus Infectious Disease

Research and Industrial Application Scenarios for Methyl 6-Chloro-4-Fluoro-1H-Indole-2-Carboxylate


Synthesis of Indole‑2‑Carboxamide Libraries for NMDA Receptor Antagonist Development

Utilize methyl 6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylate as a key intermediate for preparing focused libraries of indole‑2‑carboxamides via direct aminolysis. The 6‑chloro substituent is a validated pharmacophore for NMDA‑associated glycine receptor antagonism (class‑lead Ki = 1.6 µM) [1], while the 4‑fluoro substitution may modulate binding kinetics and metabolic stability. The methyl ester enables one‑step diversification to amides, accelerating SAR exploration compared to routes requiring acid activation.

Multistep Synthesis Requiring Orthogonal Functionalization of Protected Carboxylate and Halogen Substituents

Employ methyl 6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylate as a versatile building block for complex molecule synthesis where the methyl ester must remain intact during halogen functionalization steps [1]. The protected carboxylate group (ester) survives nucleophilic aromatic substitution at the 6‑chloro position and cross‑coupling at the 4‑fluoro position, enabling sequential modification of the indole core without protecting group manipulation. This orthogonal reactivity is unavailable with the free carboxylic acid analog .

Antiviral Lead Optimization for Dengue Virus and Influenza A Programs

Incorporate methyl 6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylate into antiviral discovery workflows targeting dengue virus, where the 6‑chloro‑4‑fluoro substitution pattern is explicitly claimed in recent patent literature [1]. Additionally, indole‑2‑carboxylate derivatives have demonstrated influenza A inhibitory activity (exemplified by compound 14f, IC50 = 7.53 µg/mL) , suggesting this scaffold's utility in broad‑spectrum antiviral programs.

MDM2/p53 Interaction Inhibitor Synthesis and Structure‑Activity Optimization

Use methyl 6‑chloro‑4‑fluoro‑1H‑indole‑2‑carboxylate as a precursor for synthesizing 6‑chloroindole‑based MDM2 inhibitors. The 6‑chloroindole scaffold has been established as an effective core for disrupting MDM2‑p53 protein‑protein interactions in anticancer research [1]. The 4‑fluoro substituent provides an additional vector for modulating physicochemical properties and target engagement without altering the validated 6‑chloro pharmacophore, supporting systematic SAR studies in p53‑wild‑type cancer models.

Quote Request

Request a Quote for methyl 6-chloro-4-fluoro-1H-indole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.